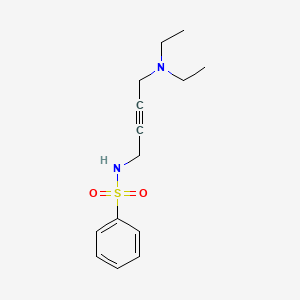

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-

Overview

Description

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Mechanism of Action

Target of Action

The primary target of Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-, is Carbonic Anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . This enzyme plays a crucial role in regulating pH within tumor cells, which in turn influences cell proliferation and tumor growth .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation within tumor cells, which can lead to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system within tumor cells . This system is crucial for maintaining intracellular pH, and disruptions to this system can lead to a hostile environment that inhibits tumor growth . Additionally, the inhibition of CA IX can interfere with the anaerobic glycolysis pathway , further disrupting the energy production and survival of tumor cells .

Pharmacokinetics

The compound’s ability to selectively inhibit ca ix over other carbonic anhydrases suggests it may have favorable distribution and selectivity properties .

Result of Action

The inhibition of CA IX by this compound leads to significant anti-proliferative effects on tumor cells . In particular, it has been shown to have a significant inhibitory effect against triple-negative breast cancer cell lines . Moreover, certain derivatives of this compound have been shown to induce apoptosis in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can enhance the expression of CA IX, potentially increasing the efficacy of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- typically involves the reaction of benzenesulfonyl chloride with N-(4-(diethylamino)-2-butynyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted products with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

Medicine: Explored for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonamide: A simpler sulfonamide with broad antimicrobial activity.

N-(4-(diethylamino)-2-butynyl)amine: A precursor in the synthesis of the target compound.

Sulfanilamide: Another sulfonamide with historical significance as one of the first antimicrobial agents.

Uniqueness

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- stands out due to its unique structural features, which confer specific biological activities not observed in simpler sulfonamides. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound for further research in medicinal chemistry.

Biological Activity

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- is a compound of significant interest due to its unique biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This article explores its mechanism of action, pharmacological effects, and comparative studies with similar compounds.

Target Enzyme: Carbonic Anhydrase IX (CA IX)

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- primarily targets CA IX, an enzyme that plays a crucial role in maintaining the acid-base balance within cells. The inhibition of CA IX disrupts the carbonic acid-bicarbonate buffer system and affects the anaerobic glycolysis pathway in tumor cells, leading to decreased energy production and cell survival.

Mode of Action

The compound acts as a selective inhibitor of CA IX, which is often overexpressed in hypoxic tumor environments. This selectivity not only enhances its therapeutic potential but also minimizes off-target effects on other carbonic anhydrases. The inhibition leads to significant anti-proliferative effects on various cancer cell lines, making it a promising candidate for cancer therapy.

Anti-Proliferative Activity

Studies have demonstrated that Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- exhibits potent anti-proliferative effects against cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive apoptotic cells compared to controls .

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy against CA IX compared to traditional inhibitors like acetazolamide. The IC50 values indicate that it has a higher potency against CA IX than against other isoforms such as CA II .

Case Studies and Experimental Data

- Cell Line Studies : In vitro studies using MDA-MB-231 cells revealed that treatment with Benzenesulfonamide led to a 22-fold increase in late apoptotic cells compared to untreated controls. This suggests a strong potential for inducing programmed cell death in cancerous tissues .

- Enzyme Kinetics : Kinetic studies have shown that this compound has an IC50 ranging from 10.93 nM to 25.06 nM against CA IX, indicating its high selectivity and potency .

- Impact on Perfusion Pressure : Research involving isolated rat heart models indicated that derivatives of benzenesulfonamide can significantly affect perfusion pressure and coronary resistance, highlighting their cardiovascular implications alongside their anticancer properties .

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity | Biological Activity |

|---|---|---|---|---|

| Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | CA IX | 10.93 - 25.06 | High | Induces apoptosis in tumor cells |

| Acetazolamide | CA IX | ~1000 | Moderate | Established CA inhibitor |

| Sulfanilamide | Various CAs | Variable | Low | Antimicrobial activity |

This table illustrates the notable differences in potency and selectivity among various benzenesulfonamides, emphasizing the unique position of N-(4-(diethylamino)-2-butynyl)- within this class of compounds.

Properties

IUPAC Name |

N-[4-(diethylamino)but-2-ynyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-3-16(4-2)13-9-8-12-15-19(17,18)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKCEIPRFUUBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168454 | |

| Record name | Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16795-60-1 | |

| Record name | Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016795601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.